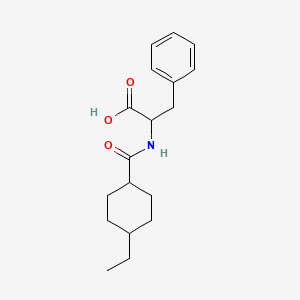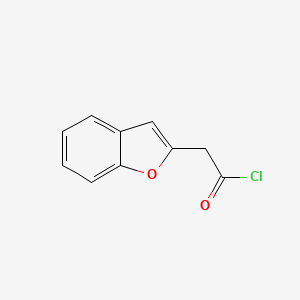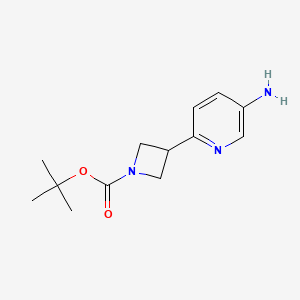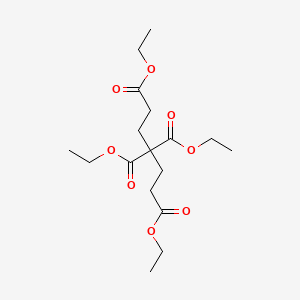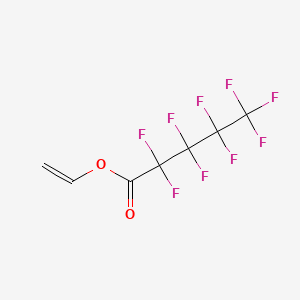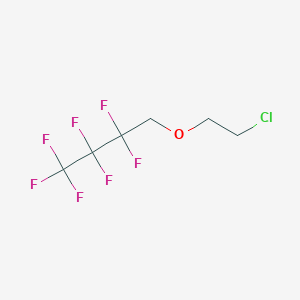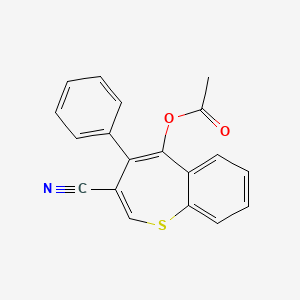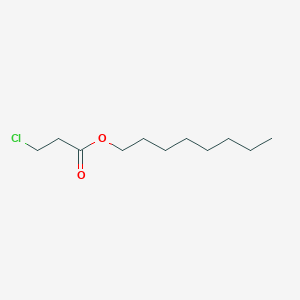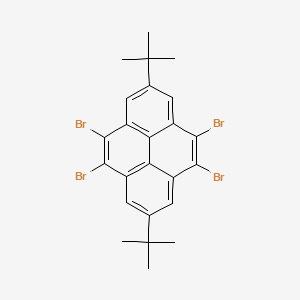
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-4,5,9,10-tetraone using hypervalent iodine oxyacids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where bromine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Pyrene-4,5,9,10-tetraone.
Reduction: Reduced pyrene derivatives.
Substitution: Substituted pyrene derivatives with different functional groups.
Applications De Recherche Scientifique
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other pyrene derivatives and studying their properties.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups influence its electronic structure, making it a suitable candidate for electrophilic aromatic substitution reactions. These interactions can lead to the formation of various functionalized derivatives with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butylpyrene: Lacks the bromine atoms, resulting in different reactivity and applications.
4,5,9,10-Tetrabromopyrene: Does not have the tert-butyl groups, affecting its solubility and stability.
Uniqueness
This combination allows for diverse functionalization strategies and the development of novel materials .
Propriétés
Numéro CAS |
76466-34-7 |
|---|---|
Formule moléculaire |
C24H22Br4 |
Poids moléculaire |
630.0 g/mol |
Nom IUPAC |
4,5,9,10-tetrabromo-2,7-ditert-butylpyrene |
InChI |
InChI=1S/C24H22Br4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 |
Clé InChI |
KBEKICQYZXSFSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2Br)Br)C(C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



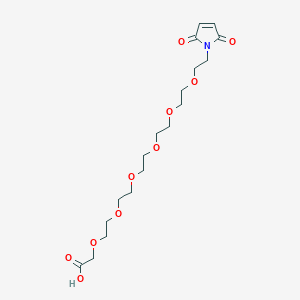

![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
